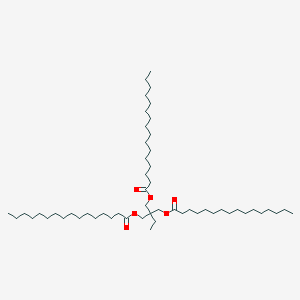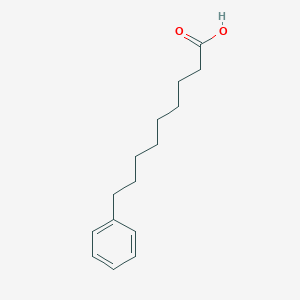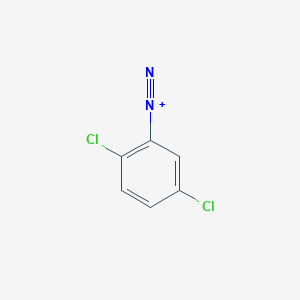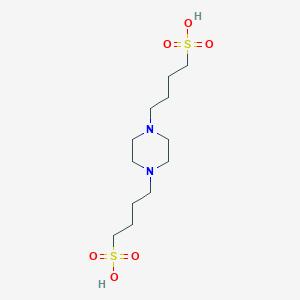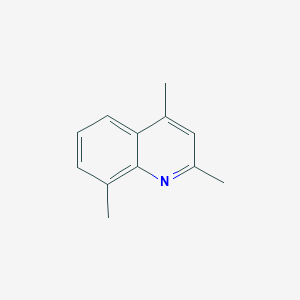
2,4,8-三甲基喹啉
描述
2,4,8-Trimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure with a nitrogen atom in the ring. Although the provided papers do not directly discuss 2,4,8-Trimethylquinoline, they do provide insights into similar trimethylquinoline derivatives and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of trimethylquinoline derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a 4-chloro-2,7,8-trimethylquinoline derivative was achieved through the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative, followed by in situ oxidation with sodium nitrite . This suggests that similar methods could potentially be applied to synthesize 2,4,8-Trimethylquinoline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of trimethylquinoline derivatives is often elucidated using X-ray diffraction, which provides precise information about the arrangement of atoms within the molecule . Additionally, computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations are used to optimize the molecular geometry and compare it with experimental data . These techniques could be used to analyze the molecular structure of 2,4,8-Trimethylquinoline.
Chemical Reactions Analysis
Trimethylquinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the interaction of a methoxyquinoline derivative with DNA bases was investigated using the electrophilicity-based charge transfer (ECT) method, indicating that these compounds can engage in nucleophilic and electrophilic interactions . This implies that 2,4,8-Trimethylquinoline may also undergo similar reactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylquinoline derivatives can be studied through experimental techniques and theoretical calculations. For instance, the thermodynamic properties, molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), Fukui functions, and net charge analysis provide insights into the reactivity and stability of these compounds . Additionally, the inhibitory action of a trimethoxyquinazoline derivative on cyclic GMP phosphodiesterase suggests potential biological activity, which could be relevant for 2,4,8-Trimethylquinoline as well .
科学研究应用
毒理学和致癌研究:1,2-二氢-2,2,4-三甲基喹啉,是喹啉的衍生物,与2,4,8-三甲基喹啉相关,用作橡胶和乳胶中的抗氧化剂。研究已评估其致癌潜力,特别是通过皮肤接触,研究了大鼠和小鼠中的非肿瘤性皮肤病变、肝脏病变和肾小管腺瘤(National Toxicology Program technical report series, 1997)。
动物饲料中的抗氧化剂应用:结构类似于2,4,8-三甲基喹啉的乙氧基喹啉,用于保护动物饲料免受脂质过氧化的影响。已评估其对动物和人类的安全性和潜在有害影响,包括对其代谢和氧化产物的研究(Blaszczyk et al., 2013)。
遗传毒性效应:对与2,4,8-三甲基喹啉相关的乙氧基喹啉的研究显示人类淋巴细胞中的DNA损伤。这突显了该化学家族化合物的潜在遗传毒性效应(Blaszczyk, 2006)。
荧光性质:对1,2-二氢-2,2,4-三甲基喹啉的研究表征了其荧光发射,突显了其在分析化学中的潜在用途,特别是在聚合物降解检测中(Moldovan et al., 2006)。
细胞毒性和遗传毒性效应的比较分析:对2,4,8-三甲基喹啉的衍生物,如2,2,4,7-四甲基-1,2,3,4-四氢喹啉的比较研究,探讨了它们对人类淋巴细胞的细胞毒性、遗传毒性和抗氧化活性。这项研究对于了解这些化合物的安全性非常重要(Blaszczyk & Skolimowski, 2006)。
合成和潜在应用:已探讨了从2,4,7-三甲基喹啉合成类似物4,7-二甲基喹啉-2-甲醛的潜在工业和医药应用。这些化合物已经被测试其抗癌性能和对抗HIV的活性(Aydemir & Kaban, 2018)。
自由基形成:对乙氧基喹啉的研究揭示了其自由基形成,这对于了解其抗氧化机制以及在食品化学和生物学中的潜在影响至关重要(Skaare & Henriksen, 1975)。
有机合成中的C-N键形成:已对1,2-二氢-2,2,4-三甲基喹啉的C,N-连接二聚体衍生物进行了研究,展示了银离子在促进C-N键形成中的作用。这对有机合成和药物开发具有重要意义(Fotie et al., 2012)。
食品安全中的细胞毒性和遗传毒性:已审查了与2,4,8-三甲基喹啉相关的乙氧基喹啉的潜在细胞毒性和遗传毒性效应,突显了其在食品安全中的影响和可能的生物学后果(Blaszczyk & Skolimowski, 2015)。
药物开发和生物活性:已审查了将8-羟基喹啉(类似于2,4,8-三甲基喹啉)纳入各种疾病,包括癌症的药物开发。这些化合物表现出抗微生物、抗癌和抗真菌效果,表明它们具有广泛的治疗潜力(Saadeh et al., 2020)。
光物理性质和DNA结合:一项关于基于8-羟基喹啉的Zn(II)配合物的研究展示了其光物理性质和DNA结合能力,表明在生物化学和分子生物学中的应用(Huo et al., 2015)。
代谢和排泄:对大鼠体内1,2-二氢-2,2,4-三甲基喹啉的吸收、分布、代谢和排泄的研究为了解其药代动力学特征提供了见解,这对于了解其毒性和潜在治疗应用至关重要(Ioannou et al., 1987)。
属性
IUPAC Name |
2,4,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYNUQREMCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171574 | |
| Record name | 2,4,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-Trimethylquinoline | |
CAS RN |
18441-61-7 | |
| Record name | 2,4,8-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,8-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,8-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



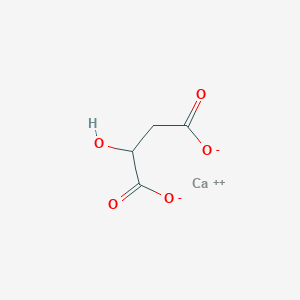
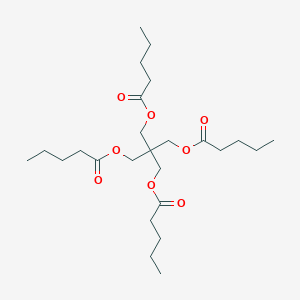
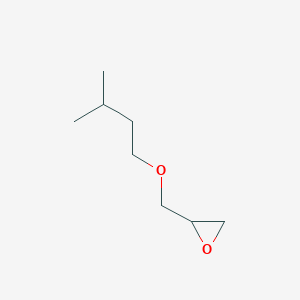
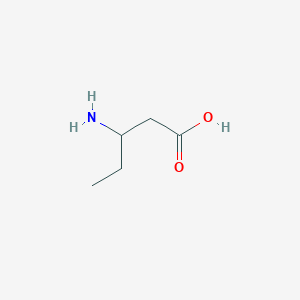
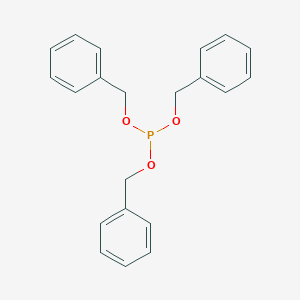
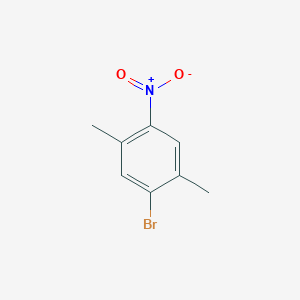
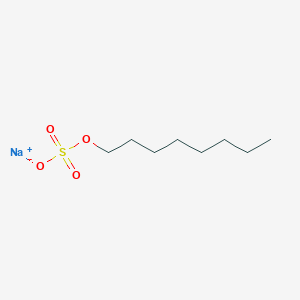
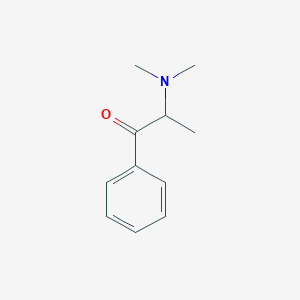
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)

